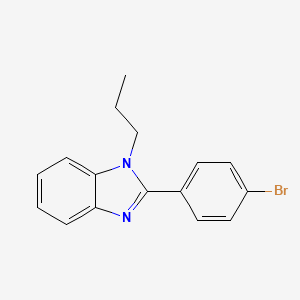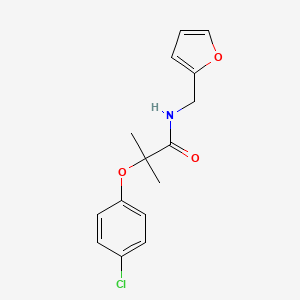
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea, also known as BCTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields. In
Mecanismo De Acción
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea works by binding to the active site of PTPs, preventing them from dephosphorylating their target substrates. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which this compound selectively targets certain PTPs is not yet fully understood, but it is thought to involve interactions with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific PTP that it targets. For example, this compound has been shown to inhibit the activity of the PTP CD45, which plays a key role in regulating T cell activation. Inhibition of CD45 by this compound has been shown to reduce T cell activation and cytokine production in vitro. In another study, this compound was shown to inhibit the activity of the PTP PTP1B, which is involved in regulating insulin signaling. Inhibition of PTP1B by this compound has been shown to improve insulin sensitivity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its selectivity for certain PTPs. This allows researchers to study the specific effects of inhibiting these enzymes without affecting other signaling pathways. Additionally, this compound has been shown to be relatively non-toxic and stable, making it a safe and reliable tool for use in experiments. However, one limitation of using this compound is its relatively low potency compared to other PTP inhibitors. This can make it more difficult to achieve complete inhibition of PTP activity in some experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism by which this compound selectively targets certain PTPs. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy in certain disease states.
Métodos De Síntesis
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-bromonitrobenzene with thionyl chloride, followed by the reaction of the resulting intermediate with 3-chloroaniline. The final product is then purified through recrystallization. This synthesis method has been well-established in the literature and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(3-chlorophenyl)thiourea has been used in a variety of scientific research applications due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways, and dysregulation of PTP activity has been implicated in a number of diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the role of these enzymes in various disease states.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3-chlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2S/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTLIGAOIFOPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)


![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
